molecular formula C21H18O3 B12613269 1-(2,6-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one CAS No. 914384-19-3

1-(2,6-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B12613269
CAS No.: 914384-19-3
M. Wt: 318.4 g/mol
InChI Key: ZDRSOFQQLZYZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dimethoxybenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, chalcones are known to inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the methoxy and naphthyl groups.

    Flavonoids: A class of compounds with similar biological activities and structural features.

    Curcumin: A well-known compound with a similar chalcone structure and diverse biological activities.

Uniqueness

1-(2,6-Dimethoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of the 2,6-dimethoxyphenyl and naphthyl groups, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.

Properties

CAS No.

914384-19-3

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O3/c1-23-19-8-5-9-20(24-2)21(19)18(22)13-11-15-10-12-16-6-3-4-7-17(16)14-15/h3-14H,1-2H3

InChI Key

ZDRSOFQQLZYZIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.